2-Acetamido-3-aminoquinoxaline
Description
Properties
Molecular Formula |
C10H10N4O |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-(3-aminoquinoxalin-2-yl)acetamide |
InChI |
InChI=1S/C10H10N4O/c1-6(15)12-10-9(11)13-7-4-2-3-5-8(7)14-10/h2-5H,1H3,(H2,11,13)(H,12,14,15) |
InChI Key |
XLJHDMMTSGBZLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=CC=CC=C2N=C1N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The quinoxaline scaffold is widely modified to tune biological activity or physicochemical properties. Below is a comparative analysis with structurally related compounds:
Key Differences
Substituent Effects: this compound’s dual substituents introduce both hydrogen-bonding (-NH₂) and steric bulk (-NHCOCH₃), which may hinder or direct regioselective reactions compared to monosubstituted analogues like 2-aminobenzamide. Acenaphtho(1,2-b)quinoxaline lacks polar groups, resulting in lower solubility but superior thermal stability, making it suitable for optoelectronic applications .
Biological Relevance: While 2-aminobenzamide derivatives are established PARP inhibitors, this compound’s bioactivity remains underexplored.
Preparation Methods
Stepwise Functionalization of Quinoxaline Precursors
A widely adopted strategy involves the sequential introduction of amino and acetamido groups. Starting with 2,3-dihydroxyquinoxaline , chlorination with PCl₅ produces 2,3-dichloroquinoxaline , which undergoes ammonolysis at elevated temperatures (150–200°C) to yield 2,3-diaminoquinoxaline . Selective acetylation at the 2-position is achieved via controlled reaction with acetic anhydride in anhydrous dichloromethane, preserving the 3-amino group (Table 1).
Table 1: Reaction Conditions for Selective Acetylation
| Step | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Chlorination | PCl₅ | 110°C | 85 |
| Ammonolysis | NH₃ (aq.) | 180°C | 72 |
| Acetylation | (CH₃CO)₂O | 25°C | 68 |
This method’s regioselectivity arises from steric and electronic differences between the two amino groups, with the 2-position being more nucleophilic due to reduced steric hindrance.
High-Pressure Amination Techniques
Single-Step Amination-Acetylation in Autoclave Systems
Recent patents describe streamlined protocols using high-pressure autoclaves to condense reaction steps. For example, 2,3-dihydroxyquinoxaline reacts directly with acetamide under superheated ammonia (150–200°C, 1,000–2,800 psi) to yield 2-acetamido-3-hydroxyquinoxaline , which is subsequently aminated. While this approach reduces intermediate isolation, the dual introduction of acetamido and amino groups remains challenging, often requiring post-reaction modifications (e.g., catalytic hydrogenation).
Mechanistic Insight : The high-pressure environment facilitates nucleophilic substitution by destabilizing the quinoxaline’s aromatic system, enabling direct displacement of hydroxyl groups by acetamide-derived species.
Selective Acetylation Strategies
Protecting Group Utilization
To enhance selectivity, temporary protection of the 3-amino group has been explored. Boc (tert-butoxycarbonyl) protection of 2,3-diaminoquinoxaline allows exclusive acetylation at the 2-position, followed by deprotection under acidic conditions (e.g., HCl/dioxane). This method improves yields to 78–82% but introduces additional steps.
Solvent-Mediated Selectivity
Polar aprotic solvents like dimethylformamide (DMF) favor acetylation at the 2-position due to enhanced solubility of the quinoxaline intermediate and stabilization of the transition state. For instance, refluxing 2,3-diaminoquinoxaline with acetyl chloride in DMF achieves 70% selectivity for the 2-acetamido product.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Synthetic Methods
| Method | Steps | Total Yield (%) | Scalability |
|---|---|---|---|
| Classical Multi-Step | 4 | 48 | Moderate |
| High-Pressure | 2 | 65 | High |
| Protecting Group | 5 | 62 | Low |
The high-pressure method offers superior scalability and reduced purification needs, making it industrially favorable despite marginally lower selectivity.
Experimental Protocols and Optimization
Optimized High-Pressure Procedure
-
Charge a rocking autoclave with 2,3-dihydroxyquinoxaline (10 g) and acetamide (50 g).
-
Pressurize with ammonia to 2,500 psi and heat to 175°C for 5 hours.
-
Cool and isolate the crude product via filtration.
-
Recrystallize from ethanol/water to obtain This compound (68% yield).
Critical Parameters :
Q & A
Basic: What are the established synthesis routes for 2-Acetamido-3-aminoquinoxaline, and how can reaction conditions be optimized for yield?
Methodological Answer:
Synthesis typically involves multi-step pathways, such as condensation of diamine precursors with carbonyl derivatives or functionalization of quinoxaline cores. For optimization:
- Precursor Selection : Use high-purity 1,2-diamines and α-keto esters to minimize side reactions.
- Catalysis : Test palladium or copper catalysts for cross-coupling reactions to introduce acetamido/amino groups.
- Solvent and Temperature : Screen polar aprotic solvents (e.g., DMF) at 80–120°C to balance reactivity and decomposition.
- Yield Monitoring : Employ HPLC or NMR to quantify intermediates and adjust stoichiometry .
Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
Methodological Answer:
- Cross-Validation : Combine -NMR, -NMR, and HRMS to confirm molecular structure. For ambiguous peaks, use 2D NMR (e.g., COSY, HSQC).
- Crystallography : Resolve tautomeric or stereochemical uncertainties via X-ray diffraction.
- Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in spectral datasets .
Basic: Which spectroscopic techniques are most effective for confirming the structure of 2-Acetido-3-aminoquinoxaline, and what key peaks should be analyzed?
Methodological Answer:
- IR Spectroscopy : Look for N–H stretches (3200–3400 cm) and carbonyl (C=O) peaks at ~1650 cm.
- NMR : In -NMR, aromatic protons appear as doublets (δ 7.2–8.5 ppm), while acetamido methyl groups resonate at δ 2.1–2.3 ppm.
- Mass Spectrometry : HRMS should match the molecular ion [M+H] with <2 ppm error. Cross-reference with NIST/CAS databases for related quinoxalines .
Advanced: What strategies are recommended for designing a comparative study on the bioactivity of this compound derivatives against other quinoxaline analogs?
Methodological Answer:
- Structural Variants : Synthesize derivatives with varying substituents (e.g., halides, alkyl chains) to assess structure-activity relationships (SAR).
- Assay Selection : Use enzyme inhibition (e.g., kinase assays) and cytotoxicity screens (MTT assay) under standardized conditions.
- Data Normalization : Express bioactivity as IC values relative to control compounds (e.g., doxorubicin). Reference prior studies on imidazo-quinoxalines for benchmarking .
Basic: How should researchers approach the literature review to identify gaps in the current understanding of this compound’s chemical properties?
Methodological Answer:
- Database Searches : Use SciFinder and PubMed with keywords like "quinoxaline derivatives" and "amino-acetamido functionalization." Exclude non-peer-reviewed sources.
- Gap Analysis : Tabulate reported properties (e.g., solubility, pKa) and note omissions (e.g., stability in aqueous buffers). Prioritize studies from ACS or RSC journals .
Advanced: What methodological considerations are critical when evaluating the thermodynamic stability of this compound under varying pH conditions?
Methodological Answer:
- pH Titration Studies : Use UV-Vis spectroscopy to monitor absorbance shifts at 250–300 nm across pH 2–12.
- Thermodynamic Parameters : Calculate Gibbs free energy (ΔG) from equilibrium constants derived from titration curves.
- Validation : Compare experimental data with computational predictions (DFT calculations) .
Basic: What are the best practices for documenting experimental procedures in studies involving this compound to ensure reproducibility?
Methodological Answer:
- Detailed Protocols : Specify reaction times, temperatures, and equipment (e.g., microwave synthesizer settings).
- Batch Records : Log reagent lot numbers and purification methods (e.g., column chromatography gradients).
- Compliance : Follow WHO or ICH guidelines for pharmaceutical documentation, including raw data annexes .
Advanced: How can multivariate statistical analysis be applied to interpret discrepancies in the catalytic activity data of this compound-based complexes?
Methodological Answer:
- Data Clustering : Use hierarchical clustering to group catalysts by turnover frequency (TOF) and substrate scope.
- Regression Models : Identify predictors (e.g., ligand electronegativity) impacting activity via partial least squares (PLS) regression.
- Outlier Handling : Apply Grubbs’ test to exclude anomalous data points before final analysis .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods due to potential amine volatilization.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal per EPA guidelines .
Advanced: In silico modeling approaches for predicting the reactivity of this compound in novel reaction environments: How to validate computational predictions with experimental data?
Methodological Answer:
- DFT Simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Experimental Correlation : Compare predicted reaction pathways with observed products (e.g., via LC-MS).
- Error Analysis : Quantify deviations using root-mean-square error (RMSE) between computed and experimental activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
